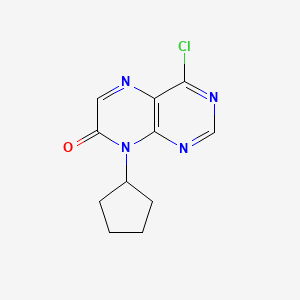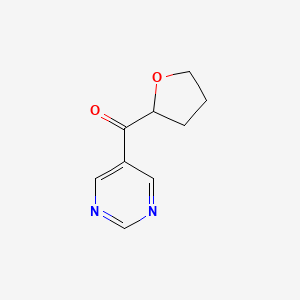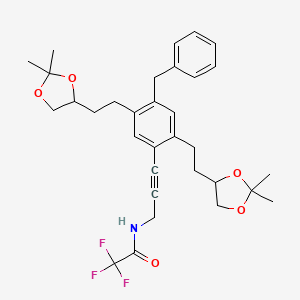
(2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine is a complex organic molecule characterized by its unique structural features, including a piperazine ring, a benzyloxy group, and a hexafluoropropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Attachment of the Hexafluoropropyl Group: The hexafluoropropyl group is introduced through a Friedel-Crafts alkylation reaction, using hexafluoropropyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxy group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzyloxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural similarity to known bioactive molecules suggests it may have activity against certain biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties, such as high thermal stability and chemical resistance, make it suitable for various applications.
作用機序
The mechanism of action of (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The benzyloxy group and the hexafluoropropyl group play crucial roles in binding to these targets, modulating their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- (2R,5S)-1-(4-(2-(Methoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine
- (2R,5S)-1-(4-(2-(Ethoxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine
Uniqueness
The uniqueness of (2R,5S)-1-(4-(2-(Benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-propylphenyl)-2,5-dimethylpiperazine lies in its combination of structural features. The presence of both the benzyloxy group and the hexafluoropropyl group imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C25H30F6N2O |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
(2R,5S)-1-[4-(1,1,1,3,3,3-hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine |
InChI |
InChI=1S/C25H30F6N2O/c1-4-8-20-13-21(11-12-22(20)33-15-17(2)32-14-18(33)3)23(24(26,27)28,25(29,30)31)34-16-19-9-6-5-7-10-19/h5-7,9-13,17-18,32H,4,8,14-16H2,1-3H3/t17-,18+/m0/s1 |
InChIキー |
DBLDTOWBCMHYNA-ZWKOTPCHSA-N |
異性体SMILES |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OCC2=CC=CC=C2)N3C[C@@H](NC[C@H]3C)C |
正規SMILES |
CCCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OCC2=CC=CC=C2)N3CC(NCC3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)


![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)
![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
![6-Methyl-5-(4-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11780104.png)



